molecular formula C10H16N2O3 B13601759 tert-butylN-(1-carbamoylbut-3-yn-2-yl)carbamate

tert-butylN-(1-carbamoylbut-3-yn-2-yl)carbamate

Cat. No.: B13601759
M. Wt: 212.25 g/mol
InChI Key: XXCYILWLDJTWFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-(1-carbamoylbut-3-yn-2-yl)carbamate is a carbamate derivative characterized by a tert-butyl group attached to a carbamate moiety, which is further functionalized with a carbamoyl-substituted alkyne chain (but-3-yn-2-yl). This compound is likely utilized as a synthetic intermediate in organic chemistry, particularly in peptide synthesis or drug development, where the tert-butoxycarbonyl (Boc) group serves as a protecting group for amines. Its alkyne functionality may enable participation in click chemistry (e.g., azide-alkyne cycloaddition), enhancing its utility in bioconjugation or materials science.

Properties

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

tert-butyl N-(5-amino-5-oxopent-1-yn-3-yl)carbamate

InChI

InChI=1S/C10H16N2O3/c1-5-7(6-8(11)13)12-9(14)15-10(2,3)4/h1,7H,6H2,2-4H3,(H2,11,13)(H,12,14)

InChI Key

XXCYILWLDJTWFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)N)C#C

Origin of Product

United States

Preparation Methods

Carbamate Formation via Carbamoyl Chloride or Chloroformate Intermediates

One common approach involves reacting the amine precursor with tert-butyl chloroformate to form the tert-butyl carbamate moiety. For example, an amine intermediate containing the but-3-yn-2-yl group is dissolved in dichloromethane and treated with a base such as N,N-diisopropylethylamine (DIPEA). Propargyl chloroformate or tert-butyl chloroformate is then added dropwise, and the reaction mixture is stirred at room temperature for 12 hours to yield the carbamate-protected product.

Amide Bond Formation Using Carbodiimide Coupling Reagents

The carbamoyl group (amide linkage) is introduced by coupling the amino-substituted alkyne intermediate with an appropriate carboxylic acid derivative. This is often achieved using carbodiimide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in combination with additives like hydroxybenzotriazole (HOBt) or Oxyma to enhance coupling efficiency and reduce side reactions. The reaction is typically performed in polar aprotic solvents such as dimethylformamide or dichloromethane at low temperatures, gradually warming to room temperature over 12 to 48 hours.

Protection and Deprotection Strategies

The tert-butyl carbamate group serves as a protecting group for the amine, which can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) when necessary for further functionalization. The use of acid-tolerant protecting groups and careful control of reaction conditions is crucial to maintain the integrity of the alkyne moiety and other sensitive functional groups.

Stereoselective Synthesis of the But-3-yn-2-yl Backbone

Stereochemical control during the formation of the but-3-yn-2-yl intermediate is essential for the biological activity of the compound. This can be achieved by selective addition reactions such as nucleophilic addition of alkyne-containing nucleophiles to chiral aldehydes or ketones, often under low-temperature conditions with organometallic reagents (e.g., ethylmagnesium bromide) to favor the desired stereoisomer.

Representative Synthetic Scheme and Conditions

Step Reactants/Intermediates Reagents/Conditions Outcome/Yield
1 Amine containing but-3-yn-2-yl group DIPEA, tert-butyl chloroformate, CH2Cl2, rt, 12 h tert-butyl carbamate intermediate (high yield)
2 Carbamate intermediate + carboxylic acid EDC·HCl, Oxyma, NaHCO3, DMF/CH2Cl2, −40 °C to rt, 48 h Amide bond formation with carbamoyl group (~80%)
3 Protected amide intermediate Acidic deprotection (TFA/DCM 1:1), rt, 2–4 h Free amine for further coupling if needed

Analytical and Purification Techniques

  • Purification: Normal-phase silica gel flash chromatography with basic solvent systems (e.g., addition of 1% ammonium hydroxide) improves elution and reduces streaking of polar carbamate compounds.
  • Characterization: Nuclear magnetic resonance spectroscopy (^1H and ^13C NMR), high-resolution mass spectrometry (HRMS), and preparative high-performance liquid chromatography (HPLC) are standard for verifying compound identity and purity.

Research Discoveries and Optimization

  • The use of dimethylaminosulfonyl (SO2NMe2) protecting groups improved acid tolerance during multi-step synthesis, allowing for more robust handling of sensitive intermediates.
  • Improved stereoselectivity in the addition of alkyne nucleophiles to chiral aldehydes has been achieved by optimizing organometallic reagent equivalents and temperature control, enhancing yield and enantiopurity.
  • The choice of coupling reagents significantly affects yield and side-product formation; T3P (propylphosphonic anhydride) combined with triethylamine has been found effective for amide bond formation in related systems.

Summary Table: Preparation Method Features

Feature Method Details Advantages Challenges
Carbamate formation Reaction with tert-butyl chloroformate + DIPEA Mild conditions, high selectivity Requires moisture-free conditions
Amide bond coupling EDC·HCl/Oxyma or T3P/TEA in DMF or CH2Cl2 High coupling efficiency Sensitive to water and temperature
Stereoselective alkyne addition Organometallic addition to chiral aldehyde High stereoselectivity Requires low temperature control
Protection/deprotection Boc group removal with TFA/DCM Controlled amine protection Acid-sensitive groups must be stable
Purification Silica gel chromatography with basic additives Improved yield and purity Some compounds degrade under basic conditions

Chemical Reactions Analysis

Types of Reactions

tert-ButylN-(1-carbamoylbut-3-yn-2-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the alkyne moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

tert-ButylN-(1-carbamoylbut-3-yn-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butylN-(1-carbamoylbut-3-yn-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The alkyne moiety can participate in click chemistry reactions, facilitating the attachment of the compound to various biomolecules .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table highlights key structural and functional differences between tert-butyl N-(1-carbamoylbut-3-yn-2-yl)carbamate and analogous carbamates:

Compound Name Key Substituents/Features Molecular Weight (g/mol) Toxicity Profile (if known) Primary Applications
Target compound Alkyne (but-3-yn-2-yl), carbamoyl group ~228.3 (estimated) Not reported Synthetic intermediate, click chemistry
tert-Butyl carbamate () No additional substituents ~131.2 No significant carcinogenic activity in mice Protective group in synthesis
Vinyl carbamate () Vinyl group 101.1 Highly carcinogenic (liver, lung tumors) Carcinogenesis studies
Ethyl carbamate () Ethyl group 89.09 Moderate carcinogenicity (lung, liver tumors) Industrial solvent, historical use
tert-Butyl N-[(1,1-dioxo-1λ⁶-thian-2-yl)methyl]carbamate () Thian ring with sulfone groups 263.35 Not reported Synthetic intermediate, medicinal chemistry

Key Observations :

  • Alkyne Functionality : The target compound’s alkyne group distinguishes it from other tert-butyl carbamates (e.g., ’s sulfone-containing derivative), enabling unique reactivity in click chemistry or cycloaddition reactions.
  • Toxicity: Unlike ethyl and vinyl carbamates, tert-butyl carbamates (e.g., ) exhibit low carcinogenicity, suggesting that the Boc group may confer metabolic stability and reduced toxicity compared to smaller alkyl carbamates .
  • Synthetic Utility : The Boc group in all tert-butyl derivatives serves as a protective moiety, but the target compound’s carbamoyl-alkyne chain expands its utility in constructing complex architectures (e.g., peptide-alkyne hybrids).
Carcinogenicity and Mutagenicity
  • Ethyl vs. Vinyl Carbamates: Vinyl carbamate is ~10–100× more carcinogenic than ethyl carbamate in rodent models, inducing hepatic, lung, and ear lobe tumors at lower doses . This is attributed to vinyl carbamate’s electrophilic ethylene oxide metabolite, which directly alkylates DNA.
  • Role of Substituents : The tert-butyl group in the target compound likely reduces metabolic activation (a key step in carbamate toxicity) due to steric hindrance, as seen in the inactivity of tert-butyl carbamate in lung tumor induction .
Environmental and Metabolic Stability
  • This suggests that tert-butyl carbamates, with their bulkier structure, may degrade even faster in the environment .
  • Metabolic Pathways: Ethyl carbamate is metabolized via cytochrome P450 to carcinogenic vinyl carbamate, but tert-butyl derivatives are less susceptible to such activation .

Biological Activity

Tert-butyl N-(1-carbamoylbut-3-yn-2-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, focusing on its mechanisms of action, pharmacokinetics, and applications in various fields, supported by relevant data tables and case studies.

The precise mechanism of action for tert-butyl N-(1-carbamoylbut-3-yn-2-yl)carbamate remains largely unexplored. However, it is believed to interact with specific enzymes and receptors that play crucial roles in metabolic pathways.

Target Enzymes

While specific targets are not definitively identified, the compound is suggested to be involved in enzyme inhibition studies which could relate to metabolic disorders.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

ParameterValue
Predicted Density1.084 ± 0.06 g/cm³
Boiling Point391.1 ± 27.0 °C

These parameters indicate that the compound has suitable physical properties for biological activity.

Biological Activities

Recent studies have highlighted several biological activities associated with tert-butyl N-(1-carbamoylbut-3-yn-2-yl)carbamate:

  • Enzyme Inhibition : The compound has been employed in studies focusing on enzyme inhibition, potentially affecting metabolic pathways related to diabetes and cancer.
  • Antimicrobial Properties : Preliminary investigations suggest that similar compounds exhibit antimicrobial activity, which may extend to this compound as well.
  • Neuroprotective Effects : Analogous compounds have shown potential in neuroprotection, particularly against amyloid beta-induced toxicity, suggesting a possible role for tert-butyl N-(1-carbamoylbut-3-yn-2-yl)carbamate in neurodegenerative disease research.

Study on Enzyme Inhibition

A study evaluated the inhibitory effects of various carbamate derivatives on α-glucosidase, an enzyme implicated in carbohydrate metabolism and diabetes management. Although tert-butyl N-(1-carbamoylbut-3-yn-2-yl)carbamate was not directly tested, structural analogs demonstrated significant inhibition, indicating potential for this compound as a therapeutic agent .

Neuroprotective Activity

Research into similar compounds has shown that they can inhibit β-secretase and acetylcholinesterase activities, which are critical in Alzheimer's disease pathology. These findings suggest that tert-butyl N-(1-carbamoylbut-3-yn-2-yl)carbamate may also possess neuroprotective properties through similar mechanisms .

Comparison with Similar Compounds

A comparative analysis with structurally related compounds can provide insights into the unique biological activity of tert-butyl N-(1-carbamoylbut-3-yn-2-yl)carbamate:

Compound NameBiological Activity
Tert-butyl carbamateBasic carbamate with limited activity
Tert-butyl N-methyl-N-(prop-2-yn-1-yl)carbamateModerate enzyme inhibition
Tert-butyl N,N-bis(prop-2-yn-1-yl)carbamateEnhanced reactivity and potential applications

The unique combination of functional groups in tert-butyl N-(1-carbamoylbut-3-yn-2-yl)carbamate may confer distinct reactivity and biological properties compared to these analogs.

Q & A

Q. What are the optimized synthetic routes for tert-butyl N-(1-carbamoylbut-3-yn-2-yl)carbamate, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves introducing a carbamoyl group to a propargylamine intermediate followed by Boc (tert-butoxycarbonyl) protection. Key steps include:

  • Amine Protection : React 1-amino-3-yn-2-ylcarbamide with di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane or THF, using a base like triethylamine to scavenge HCl .
  • Temperature Control : Maintain 0–5°C during Boc protection to minimize side reactions (e.g., alkyne oxidation).
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product. Yield optimization requires strict anhydrous conditions and inert atmospheres to prevent alkyne dimerization .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H NMR confirms the presence of the tert-butyl group (singlet at ~1.4 ppm) and alkyne protons (sharp singlet at ~2.1 ppm). ¹³C NMR identifies the carbamate carbonyl (~155 ppm) and alkyne carbons (~70–85 ppm) .
  • IR Spectroscopy : Stretch bands for N-H (3300 cm⁻¹), carbonyl (1700 cm⁻¹), and alkyne (2100 cm⁻¹) validate functional groups .
  • HPLC : Reverse-phase C18 columns with UV detection (220 nm) assess purity. Mobile phases often combine acetonitrile and 0.1% TFA in water .

Q. What safety protocols are critical when handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of airborne particles; the alkyne moiety may pose respiratory hazards .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction intermediates and mechanistic pathways be elucidated during the synthesis of this compound?

  • Tandem Mass Spectrometry (MS/MS) : Fragmentation patterns identify transient intermediates (e.g., Boc-protected propargylamine).
  • In Situ FTIR : Monitors carbonyl and alkyne group reactivity in real time, revealing intermediates like isocyanate or carbamic acid derivatives .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states and activation energies for alkyne functionalization steps .

Q. How should researchers resolve contradictions in spectroscopic data, such as unexpected splitting in NMR signals?

  • Dynamic Effects : Unexpected splitting in alkyne proton signals may arise from restricted rotation or hydrogen bonding. Variable-temperature NMR (e.g., 25°C to −40°C) can distinguish between static and dynamic effects .
  • Impurity Analysis : LC-MS identifies byproducts (e.g., oxidation derivatives) that may interfere with NMR interpretation .
  • Crystallography : Single-crystal X-ray diffraction (using SHELXL ) provides unambiguous structural validation, resolving ambiguities in stereochemistry or bonding .

Q. What computational strategies are effective for predicting the compound’s reactivity in biological systems?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymatic targets (e.g., proteases), leveraging the alkyne’s potential for click chemistry .
  • MD Simulations : GROMACS simulates solvation dynamics and membrane permeability, guided by the compound’s logP (predicted ~1.5–2.0) .
  • QSAR Modeling : Correlate substituent effects (e.g., tert-butyl bulkiness) with bioactivity using datasets from PubChem or ChEMBL .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.